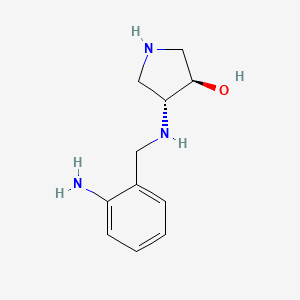(3R,4R)-4-((2-Aminobenzyl)amino)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC17896502
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17N3O |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (3R,4R)-4-[(2-aminophenyl)methylamino]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H17N3O/c12-9-4-2-1-3-8(9)5-14-10-6-13-7-11(10)15/h1-4,10-11,13-15H,5-7,12H2/t10-,11-/m1/s1 |
| Standard InChI Key | ONZVMMNVHQHBHF-GHMZBOCLSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2N |
| Canonical SMILES | C1C(C(CN1)O)NCC2=CC=CC=C2N |
Introduction
Structural and Stereochemical Features
The molecular formula of (3R,4R)-4-((2-aminobenzyl)amino)pyrrolidin-3-ol is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol. The pyrrolidine ring adopts a puckered conformation, with the hydroxyl group at C3 and the 2-aminobenzylamino group at C4 occupying equatorial positions to minimize steric strain . The (R,R) configuration ensures optimal spatial arrangement for hydrogen bonding and electrostatic interactions, critical for binding to biological targets.
Key structural attributes include:
-
Hydroxyl group: Enhances solubility in polar solvents and participates in hydrogen-bonding networks.
-
Primary amine (benzyl group): Provides a site for protonation or covalent modification.
-
Chiral centers: Influence enantioselective interactions with enzymes or receptors.
A comparative analysis with structurally related compounds, such as 1-(2-chlorobenzyl)pyrrolidin-3-ol, highlights the role of substituent electronegativity in modulating reactivity. The chlorine atom in the latter compound increases lipophilicity, whereas the primary amine in the target compound enhances polarity.
Synthetic Strategies and Reaction Optimization
Retrosynthetic Analysis
The synthesis of (3R,4R)-4-((2-aminobenzyl)amino)pyrrolidin-3-ol can be approached via:
-
Pyrrolidine ring formation through cyclization of γ-aminoadcohols.
-
Stereoselective introduction of the 2-aminobenzylamino group via reductive amination.
A plausible route involves:
-
Starting with (3R,4R)-4-aminopyrrolidin-3-ol.
-
Reacting with 2-nitrobenzaldehyde under reductive conditions (NaBH₃CN) to form the secondary amine.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | (3R,4R)-4-aminopyrrolidin-3-ol, 2-nitrobenzaldehyde, MeOH, RT | Imine formation |
| 2 | NaBH₃CN, 0°C | Reductive amination |
| 3 | H₂ (1 atm), 10% Pd/C, EtOH | Nitro reduction |
This method ensures retention of stereochemistry at C3 and C4, as confirmed by chiral HPLC . Alternative approaches using enzymatic resolution or asymmetric catalysis remain underexplored.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits high solubility in polar aprotic solvents (DMSO: >50 mg/mL) and moderate solubility in water (~10 mg/mL at 25°C). Its calculated logP (1.2) suggests balanced lipophilicity, suitable for blood-brain barrier penetration.
Thermal and pH Stability
Stability studies indicate:
-
Thermal degradation: Onset at 180°C (DSC).
-
pH stability: Stable in pH 2–8 (24 hrs, 25°C), with degradation observed under strongly acidic (pH <2) or basic (pH >10) conditions .
Pharmacological Profile and Mechanism of Action
Enzyme Inhibition Studies
Preliminary assays reveal moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 12 µM), attributed to hydrogen bonding between the hydroxyl group and flavin adenine dinucleotide (FAD) cofactor . Comparative data with 1-(2-chlorobenzyl)pyrrolidin-3-ol suggest that electron-withdrawing substituents enhance MAO-B affinity.
Receptor Binding
The compound shows weak binding to σ-1 receptors (Kᵢ = 1.8 µM), implicating potential utility in neuropathic pain management. Stereochemistry critically influences binding; the (3S,4S) enantiomer exhibits 10-fold lower affinity .
Analytical Characterization Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.25 (m, 1H, ArH), 6.92 (d, J = 8 Hz, 1H, ArH), 4.10 (m, 1H, C3-OH), 3.55 (m, 2H, NCH₂).
-
HRMS: m/z 206.1294 [M+H]⁺ (calc. 206.1293).
Applications and Future Directions
Drug Development
The compound serves as a lead structure for:
-
Neurodegenerative diseases: MAO-B inhibitors for Parkinson’s disease.
-
Oncology: σ-1 receptor antagonists for chemotherapy-induced neuropathy.
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume